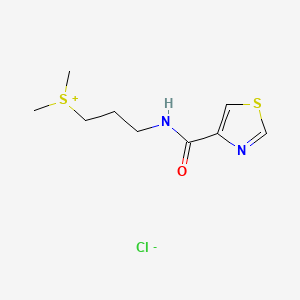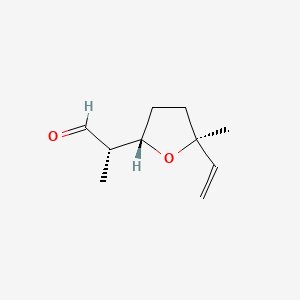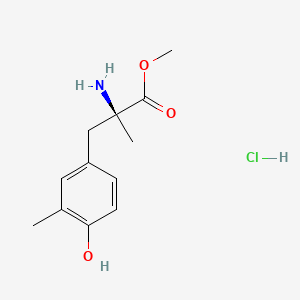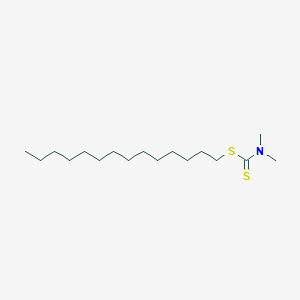
Tetradecyl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl dimethylcarbamodithioate is an organic compound with the molecular formula C17H35NS2. It is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and antimicrobial agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl dimethylcarbamodithioate typically involves the reaction of tetradecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted carbamodithioates.
Applications De Recherche Scientifique
Tetradecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: The compound has antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of tetradecyl dimethylcarbamodithioate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s surfactant properties allow it to adsorb onto surfaces, providing a protective layer that prevents corrosion. The molecular targets include microbial cell membranes and metal surfaces .
Comparaison Avec Des Composés Similaires
- Tetradecyl dimethyl benzyl ammonium chloride (TDBAC)
- Tributyl tetradecyl phosphonium chloride (TTPC)
Comparison: Tetradecyl dimethylcarbamodithioate is unique in its dual functionality as both a surfactant and a corrosion inhibitor. While TDBAC and TTPC are primarily used as antimicrobial agents and corrosion inhibitors, this compound offers additional benefits due to its specific chemical structure, which enhances its adsorption properties and effectiveness in various applications .
Propriétés
Numéro CAS |
6313-72-0 |
|---|---|
Formule moléculaire |
C17H35NS2 |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
tetradecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3 |
Clé InChI |
PIMMKCQTAHLJMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



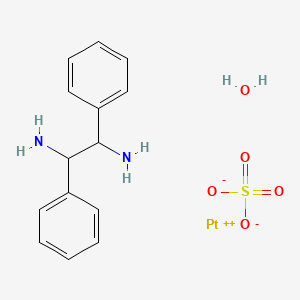
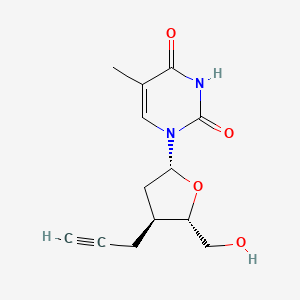


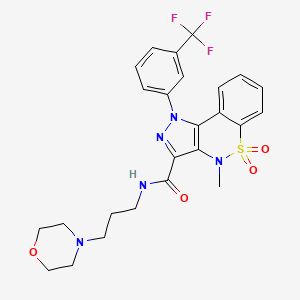
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



